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5-Iodo-6-methyl-1H-benzimidazole

Cat. No.: B12854003
M. Wt: 258.06 g/mol
InChI Key: SXYDFDIWBYVHOJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Benzimidazole (B57391) Scaffolds

The journey of benzimidazole chemistry began in 1872, when Hoebrecker first reported the synthesis of a benzimidazole derivative. However, it was the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as an integral part of the vitamin B12 structure in the 1950s that significantly spurred interest in this class of compounds. This discovery highlighted the natural existence and biological importance of the benzimidazole nucleus, paving the way for extensive research into its derivatives.

The fundamental structure of benzimidazole consists of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring. This arrangement imparts a unique combination of properties, including aromaticity and the presence of both acidic and basic nitrogen atoms, allowing for a wide range of chemical modifications. Early synthetic methods, such as the condensation of o-phenylenediamines with carboxylic acids or their derivatives, provided a straightforward entry into this chemical family, enabling the creation of a vast library of substituted benzimidazoles.

Significance of Benzimidazole Nucleus in Organic Chemistry and Chemical Biology

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov This versatility has led to the development of numerous drugs containing the benzimidazole core.

The significance of the benzimidazole nucleus is evident in the diverse therapeutic areas where its derivatives have shown efficacy. These include:

Anthelmintics: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections.

Proton Pump Inhibitors: Omeprazole and lansoprazole, used to reduce stomach acid, are based on the benzimidazole structure.

Antihistamines: Mizolastine is an example of a benzimidazole-containing antihistamine.

Anticancer Agents: The structural similarity of benzimidazoles to purine (B94841) nucleotides allows them to interact with biological macromolecules, leading to the investigation of numerous derivatives for their anticancer properties. nih.gov

Antimicrobial and Antiviral Agents: The benzimidazole core is a key component in various compounds developed to combat bacterial, fungal, and viral infections. ijpsdronline.comresearchgate.net

In organic chemistry, the benzimidazole ring system serves as a versatile building block for the synthesis of more complex heterocyclic structures and as ligands in coordination chemistry. The ability to readily introduce substituents at various positions on the benzimidazole ring allows for the fine-tuning of its electronic and steric properties, making it an attractive scaffold for the development of new materials and functional molecules. smolecule.com

Overview of 5-Iodo-6-methyl-1H-benzimidazole within Benzimidazole Research

This compound is a specific derivative of the benzimidazole family, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 6-position of the benzimidazole ring. While extensive research has been conducted on the broader benzimidazole class, publicly available information specifically detailing the synthesis and biological activities of this compound is limited. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1934638-56-8, and its listing in the catalogs of several chemical suppliers.

The interest in this particular compound likely stems from the known influence of halogen and methyl substituents on the pharmacological activity of benzimidazoles. The presence of a methyl group at the 5(6)-position has been shown to be a contributing factor to the anticancer activity of some benzimidazole scaffolds. nih.gov Similarly, iodo-substituted benzimidazoles have been investigated for various biological activities. nih.gov

Given the general synthetic strategies for benzimidazoles, a plausible route to this compound would involve the cyclization of 4-iodo-5-methyl-1,2-phenylenediamine with a one-carbon synthon like formic acid. The precursor, 4-iodo-5-methyl-1,2-phenylenediamine, could in turn be prepared from 4-iodo-5-methyl-2-nitroaniline, a compound that is commercially available. synquestlabs.comfluorochem.co.uk This two-step process would first involve the reduction of the nitro group to an amine, followed by the ring-closing reaction to form the imidazole portion of the benzimidazole.

Due to the limited specific data, a detailed exposition of its research findings is not possible at this time. However, its structural features suggest it is a compound of interest for further investigation within medicinal chemistry and materials science, potentially as an intermediate for more complex molecules or as a candidate for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B12854003 5-Iodo-6-methyl-1H-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

5-iodo-6-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7IN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

SXYDFDIWBYVHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)N=CN2

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 6 Methyl 1h Benzimidazole and Analogues

Classical and Contemporary Approaches to Benzimidazole (B57391) Synthesis

The formation of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods having been established and refined over the years.

One of the most fundamental and widely used methods for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester or orthoester), or with an aldehyde. rasayanjournal.co.innih.gov When a carboxylic acid is used, the reaction, often referred to as the Phillips synthesis, typically requires harsh conditions, such as heating in the presence of strong acids like hydrochloric acid or polyphosphoric acid. tandfonline.com The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by one of the amino groups of the o-phenylenediamine, followed by cyclization and dehydration to form the imidazole (B134444) ring. nih.gov

The use of aldehydes provides a milder alternative. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. ias.ac.in A variety of oxidizing agents can be employed, and numerous catalysts have been developed to improve yields and reaction conditions, including sodium metabisulfite (B1197395), ias.ac.in Rose Bengal under visible light (photocatalysis), acs.org and various metal catalysts. rsc.org For instance, a one-pot synthesis can be achieved by reacting o-phenylenediamines with aldehydes at room temperature using hydrogen peroxide and HCl in acetonitrile. organic-chemistry.org To synthesize the parent 1H-benzimidazole ring of the target compound, formic acid or its equivalent would be condensed with the appropriately substituted o-phenylenediamine, namely 4-iodo-5-methyl-1,2-phenylenediamine.

Table 1: Catalysts and Conditions for Condensation Reactions

Reactants Catalyst/Reagent Conditions Product Type Reference
o-Phenylenediamine, Carboxylic Acid Hydrochloric Acid Heating 2-Substituted Benzimidazole tandfonline.com
o-Phenylenediamine, Aldehyde Sodium Metabisulfite Room Temperature, EtOH/H₂O 2-Substituted Benzimidazole ias.ac.in
o-Phenylenediamine, Aldehyde Rose Bengal, Visible Light Room Temperature, Acetonitrile 2-Substituted Benzimidazole acs.org
o-Phenylenediamine, Aldehyde H₂O₂, HCl Room Temperature, Acetonitrile 2-Substituted Benzimidazole organic-chemistry.org
o-Phenylenediamine, Aromatic Acid Ammonium Chloride 80-90°C 2-Substituted Benzimidazole rasayanjournal.co.in

Reductive cyclization offers an efficient one-pot approach to benzimidazole synthesis, starting from o-nitroanilines and aldehydes. thieme-connect.comorganic-chemistry.org This method avoids the need to isolate the often unstable o-phenylenediamine intermediate. The reaction involves the simultaneous reduction of the nitro group to an amine and condensation with an aldehyde, followed by cyclization. acs.org Sodium dithionite (B78146) (Na₂S₂O₄) is a common, inexpensive, and effective reducing agent for this transformation. tandfonline.comorganic-chemistry.org The process is tolerant of a wide range of functional groups on both the nitroaniline and aldehyde components. thieme-connect.com Microwave irradiation has been shown to significantly shorten reaction times for this method. tandfonline.com

For the synthesis of 5-Iodo-6-methyl-1H-benzimidazole, this strategy would commence with 4-iodo-5-methyl-2-nitroaniline. The reduction of the nitro group would generate the corresponding o-phenylenediamine in situ, which would then react with a C1 source like formic acid or paraformaldehyde to cyclize into the desired product. A documented synthesis of 5-iodo-1H-benzimidazole utilizes the reduction of 4-iodo-2-nitroaniline (B1312708) with iron powder in formic acid, which serves as both the reductant's activator and the C1 source for cyclization. chemicalbook.com

Table 2: Reductive Cyclization Approaches

Starting Material Reagents Conditions Product Reference
o-Nitroaniline, Aldehyde Na₂S₂O₄ Heating in EtOH 2-Substituted Benzimidazole thieme-connect.comorganic-chemistry.org
o-Nitroaniline, Aldehyde Na₂S₂O₄ Microwave Irradiation 2-Substituted Benzimidazole tandfonline.com
4-Iodo-2-nitroaniline Iron, Formic Acid 90°C, 12 h 5-Iodo-1H-benzimidazole chemicalbook.com
o-Nitroanilines Electrochemical Reduction Constant Current, MeCN 1,2-Fused Benzimidazoles rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzimidazole nucleus or for its construction via cascade reactions. nih.govacs.org The Suzuki-Miyaura coupling (using boronic acids) and Buchwald-Hartwig amination (forming C-N bonds) are particularly prominent. ulisboa.pt These reactions can be used to introduce aryl, heteroaryl, or amino groups onto the benzimidazole ring system, typically at the C2 or N1 positions. acs.orgnih.gov

For instance, a pre-existing halogenated benzimidazole can be functionalized via a Suzuki coupling to introduce an aryl or alkyl group. Conversely, the Buchwald-Hartwig reaction is instrumental in N-arylation. acs.org A key challenge in the direct N-functionalization of asymmetric benzimidazoles is the lack of regioselectivity, often leading to a mixture of N1 and N3 isomers. nih.gov To circumvent this, cascade strategies have been developed. One such approach involves a three-component coupling of a 2-chloroaryl sulfonate, an arylamine, and an amide, catalyzed by palladium, to predictably form N-arylbenzimidazoles with controlled regiochemistry. nih.gov The functionalization of the 5(6)-position of the benzimidazole scaffold has been successfully achieved using both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. ulisboa.pt

Targeted Synthesis of Halogenated Benzimidazoles

The introduction of halogen atoms, particularly iodine, onto the benzimidazole core is a key step in synthesizing compounds like this compound. This can be achieved either by direct halogenation of a pre-formed benzimidazole ring or by using a halogenated precursor in the ring-forming reaction.

Direct iodination of the benzimidazole ring is an electrophilic aromatic substitution reaction. The position of substitution is directed by the existing substituents on the benzene (B151609) ring portion. For an unsubstituted 1H-benzimidazole, iodination typically occurs at the 5(6)-position. Various iodinating reagents can be used, such as iodine monochloride or N-iodosuccinimide (NIS). mdpi.com The use of amine-iodine complexes has also been reported as an effective method for the iodination of phenols and could be applicable to activated aromatic systems like benzimidazoles. researchgate.net For example, direct iodination of 7-azaindole, a related heterocyclic system, is readily achieved at the C3 position using potassium hydroxide (B78521) and iodine in DMF. mdpi.com In some cases, copper-mediated reactions can effect a direct, regioselective C-H iodination of the benzimidazole core. thieme-connect.com

However, to achieve the specific 5-iodo substitution pattern in this compound, the most regioselective strategy is to start with a precursor that already contains the iodine atom at the desired position. As mentioned previously, the synthesis of 5-iodo-1H-benzimidazole from 4-iodo-2-nitroaniline ensures the iodine is placed at the 5-position of the final benzimidazole product. chemicalbook.com Similarly, a patent describes the synthesis of 5-iodo-2-methylbenzimidazole starting from o-nitroaniline, which is first iodinated to 4-iodo-2-nitroaniline using iodine and hydrogen peroxide. google.com

The introduction of a methyl group onto the benzimidazole scaffold can be accomplished in two primary ways: by direct methylation of the benzimidazole ring or by using a methyl-substituted precursor. Direct methylation of the benzene portion of a pre-formed benzimidazole is often difficult and can lack regioselectivity.

The more common and controlled approach is to begin the synthesis with a precursor that already contains the methyl group at the desired location. To synthesize this compound, the ideal starting material would be 4-methyl-5-iodo-1,2-phenylenediamine or, for a reductive cyclization approach, 5-methyl-4-iodo-2-nitroaniline. The presence of the methyl group on the starting phenyl ring directs its position in the final product. nih.govias.ac.in For example, studies on the structure-activity relationship of anticancer benzimidazoles have shown that the presence of a methyl group at the 5(6)-position can be crucial for enhancing biological activity, and these compounds are synthesized from the corresponding methyl-substituted o-phenylenediamines. ias.ac.in

If a methyl group is desired at the C2 position, it is typically introduced during the condensation step by using acetic acid or its derivatives (e.g., triethyl orthoacetate) instead of formic acid. google.com

Synthesis of this compound and its Precursors/Derivatives

The synthesis of specifically substituted benzimidazoles such as this compound often involves multi-step processes starting from readily available materials. A common strategy is the cyclization of a substituted o-phenylenediamine with a one-carbon synthon.

A relevant analogue, 5-iodo-2-methylbenzimidazole, is synthesized through a pathway that begins with o-nitroaniline. google.com This process involves:

Iodination : o-Nitroaniline undergoes iodination using elemental iodine as the iodine source and hydrogen peroxide as the oxidant in a polar solvent with sulfuric acid. This step yields 4-iodo-2-nitroaniline. google.com

Reduction : The nitro group of 4-iodo-2-nitroaniline is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel, which produces the key precursor, 4-iodo-1,2-phenylenediamine. google.com

Cyclization : The resulting 4-iodo-1,2-phenylenediamine is cyclized to form the benzimidazole ring. Reaction with a cyclizing reagent such as triethyl orthoacetate in the presence of a catalytic amount of acetic acid yields 5-iodo-2-methylbenzimidazole. google.com The reaction is finalized by purification, which can involve decolorization and recrystallization to obtain a high-purity product. google.com

This synthetic sequence highlights a robust method for introducing iodo and methyl groups onto the benzimidazole scaffold. The synthesis of more complex derivatives, such as (2-Chloro-benzylidene)-(2-{5-iodo-6-methyl-1-[2'-(1H-tetrazol-5-yl] –biphenyl- 4-ylmethyl]- 1H-benzoimidazol-2-yl}-phenyl-amine), has also been reported, demonstrating the utility of the this compound core in building larger, pharmacologically relevant molecules. chalcogen.ro

The precursor, 4-iodo-1,2-phenylenediamine, is a critical building block for these syntheses and is commercially available or can be prepared via the reduction of 4-iodo-2-nitroaniline as described. google.comsigmaaldrich.com

Table 1: Synthesis of 5-Iodo-2-methylbenzimidazole

StepStarting MaterialReagentsProductKey ConditionsReference
1o-NitroanilineIodine, Hydrogen Peroxide, Sulfuric Acid4-Iodo-2-nitroanilinePolar solvent, 0-60 °C google.com
24-Iodo-2-nitroanilineRaney Nickel, H24-Iodo-1,2-phenylenediaminePolar solvent, 0-60 °C, 0.15 MPa H2 google.com
34-Iodo-1,2-phenylenediamineTriethyl orthoacetate, Acetic acid (cat.)5-Iodo-2-methylbenzimidazoleMethanol, 0-35 °C google.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of benzimidazoles, including this compound, to improve efficiency, yield, and environmental footprint.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org For benzimidazole synthesis, this technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. arkat-usa.orgnih.gov The first microwave-assisted synthesis of benzimidazoles was reported in 1995. dergipark.org.tr

The method typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative under microwave irradiation. dergipark.org.trresearchgate.net This can be performed in various solvents or under solvent-free conditions, often using a solid support like montmorillonite (B579905) K10 clay. dergipark.org.trresearchgate.net The efficient and uniform heating provided by microwaves facilitates rapid cyclization and dehydration to form the benzimidazole ring. arkat-usa.org For example, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, which can be related to benzimidazole synthesis pathways, showed a reduction in reaction time from hours under conventional heating to just minutes with microwave irradiation. arkat-usa.org Similarly, a series of benzimidazole-thiazolidinedione derivatives were synthesized using both methods, with the microwave approach consistently providing higher yields in shorter times. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product TypeMethodReaction TimeYieldReference
2-Aryl-1-benzylbenzimidazolesConventional5-8 hours70-85% arkat-usa.org
Microwave6-10 minutes85-95% arkat-usa.org
Benzimidazole-ThiazolidinedionesConventional8-12 hours65-78% nih.gov
Microwave5-15 minutes75-92% nih.gov

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. ijarsct.co.inchemmethod.com In benzimidazole synthesis, this has led to the development of numerous eco-friendly protocols. rasayanjournal.co.in These methods focus on using green catalysts, alternative solvents like water, and solvent-free reaction conditions. ijarsct.co.inrasayanjournal.co.inmdpi.com

Key green approaches include:

Use of Green Catalysts : A wide array of catalysts that are often reusable and non-toxic have been employed. These include zeolites, montmorillonite K10 clay, silica (B1680970) sulfuric acid, and various metal salts like ZrCl₄ and Cu(NO₃)₂·3H₂O. rasayanjournal.co.inmdpi.comnih.gov For instance, a sustainable synthesis of a benzimidazole core molecule was achieved using Montmorillonite K10 in ethanol (B145695) at room temperature. nih.gov

Alternative Solvents : Water is an ideal green solvent, and its use in benzimidazole synthesis has been explored. mdpi.com Deep eutectic solvents (DESs), which are biodegradable and low-cost, have also been successfully used as both catalysts and reaction media. mdpi.com

Solvent-Free Conditions : Reactions can be performed by grinding the reactants together (mechanochemistry) or by adsorbing them onto a solid support like silica gel and applying microwave irradiation, eliminating the need for bulk solvents. rasayanjournal.co.inmdpi.com

Table 3: Deep Eutectic Solvents (DESs) as Catalysts for Benzimidazole Synthesis

DES Composition (Molar Ratio)Reaction Time (min)Yield (%)Reference
Choline chloride:Urea (1:2)3095% mdpi.com
Choline chloride:Glycerol (1:2)4590% mdpi.com
Choline chloride:Thiourea (1:2)3594% mdpi.com
Choline chloride:Malonic acid (1:1)4092% mdpi.com

Chemo-enzymatic Methods

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach offers mild reaction conditions, high efficiency, and stereo- and regio-selectivity that can be difficult to achieve with conventional chemistry. mdpi.comrsc.org

For benzimidazole synthesis, several enzymatic strategies have been developed:

Lipase-Catalyzed Synthesis : Lipases, such as lipase (B570770) from porcine pancreas (PPL), have been shown to effectively catalyze the selective formation of C–N bonds in the synthesis of 2-substituted benzimidazoles. rsc.org This method involves the condensation of an o-phenylenediamine with an aldehyde under mild conditions, yielding the product with high selectivity and in high yields (89-96%). rsc.org The enzyme demonstrates broad tolerance for various aldehyde substrates. rsc.org

Purine (B94841) Nucleoside Phosphorylase (PNP) Catalysis : Genetically engineered E. coli purine nucleoside phosphorylase (PNP) is a powerful biocatalyst for the synthesis of benzimidazole nucleosides. mdpi.comthieme-connect.comthieme-connect.com Through a transglycosylation reaction, PNP can transfer a sugar moiety (like ribose or 2'-deoxyribose) from a donor nucleoside to a substituted benzimidazole base. mdpi.comthieme-connect.com This enzymatic approach avoids the need for protecting groups and is characterized by high stereo- and regio-selectivity. mdpi.com

Cooperative Chemo-enzymatic Systems : More complex systems combine biocatalysis and chemocatalysis in a one-pot reaction. For example, a system using a horse liver alcohol dehydrogenase (HLADH) and a synthetic flavin analogue can synthesize benzimidazoles from alcohols and diamines in water, using oxygen as the terminal oxidant. nih.gov

Spectroscopic and Structural Elucidation of 5 Iodo 6 Methyl 1h Benzimidazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms in 5-Iodo-6-methyl-1H-benzimidazole can be determined.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For benzimidazole (B57391) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the benzene (B151609) and imidazole (B134444) rings. ias.ac.innih.gov

In a typical ¹H NMR spectrum of a benzimidazole, the N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift. chemicalbook.com The aromatic protons will exhibit signals in the aromatic region of the spectrum, with their specific shifts and coupling patterns determined by their position relative to the methyl and iodo substituents. The methyl group protons will typically appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2~8.0-8.2s
H4~7.5-7.7s
H7~7.3-7.5s
CH₃~2.4-2.6s
NH~12.0-13.0br s

¹³C NMR Chemical Shift Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2~140-145
C4~115-120
C5~90-95
C6~130-135
C7~120-125
C3a~135-140
C7a~140-145
CH₃~20-25

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. sdsu.edumdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edumdpi.com This experiment is crucial for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edumdpi.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity across the entire molecule, including the points of substitution.

Infrared (IR) and Raman Spectroscopy Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. orientjchem.orgsemanticscholar.org Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system are expected in the 1650-1450 cm⁻¹ region. semanticscholar.org

Raman spectroscopy provides complementary information. nih.gov Aromatic ring vibrations are often strong in the Raman spectrum. libretexts.org The C-I stretching vibration would be expected at a low frequency, typically in the range of 500-600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch3400-3200 (broad)Weak or absent
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch<3000<3000
C=N/C=C Stretch1650-14501650-1450
C-I Stretch500-600500-600

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇IN₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of iodine would be readily identified by its characteristic isotopic pattern.

The fragmentation pattern in the mass spectrum provides further structural information. uni-saarland.delibretexts.org Common fragmentation pathways for benzimidazoles involve the loss of small molecules or radicals. For this compound, potential fragmentation could include the loss of an iodine atom, a methyl radical, or hydrogen cyanide from the imidazole ring.

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.orgresearchgate.net For this compound, a crystal structure would confirm the planarity of the benzimidazole ring system and the positions of the iodo and methyl substituents. It would also reveal details about hydrogen bonding involving the N-H group and potential halogen bonding involving the iodine atom, which can influence the crystal packing. acs.orgiucr.org

Crystal Packing and Intermolecular Interactions

The solid-state assembly of this compound is dictated by a sophisticated network of non-covalent interactions. While a specific crystal structure for this exact compound is not publicly available, its intermolecular behavior can be inferred from extensive studies on closely related iodo-substituted benzimidazole and imidazole derivatives. The key interactions expected to define its crystal packing are hydrogen bonding, halogen bonding, and π-π stacking.

Halogen Bonding: The presence of an iodine atom on the benzimidazole ring introduces the capacity for halogen bonding, a highly directional and significant intermolecular force. researchgate.netnih.gov The iodine atom possesses an electrophilic region, known as a σ-hole, on the extension of the C-I covalent bond, allowing it to act as a Lewis acid and interact with nucleophilic sites. In the case of this compound, two primary types of halogen bonds are anticipated:

C-I···N Halogen Bonding: The iodine atom can form a halogen bond with the nitrogen atom of a neighboring benzimidazole molecule. This interaction is a strong and directional force that can significantly influence the supramolecular architecture, often leading to the formation of one-dimensional zigzag ribbons. researchgate.netnih.gov

C-I···π Halogen Bonding: The iodine atom can also interact with the electron-rich π-system of the benzene or imidazole ring of an adjacent molecule. This type of interaction results in the formation of halogen-bonded dimers, further stabilizing the crystal lattice. researchgate.netnih.gov

π-π Stacking: Aromatic systems like benzimidazole are prone to π-π stacking interactions, where the planar rings of adjacent molecules align face-to-face or in an offset fashion. These interactions, driven by electrostatic and van der Waals forces, contribute to the cohesive energy of the crystal. In substituted benzimidazoles, these stacking interactions can occur between the benzimidazole rings themselves, further stabilizing the layered or herringbone motifs commonly observed in their crystal structures.

The following table summarizes the typical geometric parameters for these intermolecular interactions as observed in related structures.

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-H···N2.7 - 3.0160 - 180
Halogen BondC-I···N2.8 - 3.2> 165
Halogen BondC-I···π (centroid)3.3 - 3.8> 150
π-π StackingRing Centroid-Ring Centroid3.3 - 3.8N/A

Tautomerism and Isomerism in Benzimidazoles and its Relevance to this compound

A fundamental characteristic of N-unsubstituted benzimidazoles is prototropic tautomerism. This phenomenon involves the migration of the proton on the imidazole ring between the two nitrogen atoms (N1 and N3). beilstein-journals.orgmdpi.com This dynamic equilibrium is a crucial aspect of benzimidazole chemistry, influencing their reactivity, spectroscopic properties, and biological activity. mdpi.com

For an asymmetrically substituted benzimidazole such as this compound, this tautomerism results in the existence of two distinct, yet rapidly interconverting, tautomeric forms.

In solution, this proton transfer is typically fast on the NMR timescale. As a result, a time-averaged spectrum is observed where pairs of carbon atoms (C4/C7 and C5/C6) become chemically and magnetically equivalent. beilstein-journals.org However, in the solid state or in certain solvents that slow down the proton exchange, the tautomerism can be "blocked," and the individual signals for each carbon atom can be resolved. beilstein-journals.org

The relevance of this tautomerism to this compound is that the compound exists as an equilibrium mixture of two tautomers, as illustrated in the table below. While systematic nomenclature would designate one as this compound and the other as 6-Iodo-5-methyl-1H-benzimidazole, they are, in fact, the same compound undergoing rapid interconversion. neu.edu.tr This is why the compound is sometimes referred to as 5(6)-Iodo-6(5)-methyl-1H-benzimidazole in the literature. nih.gov

The position of this equilibrium can be influenced by several factors, including the electronic nature of the substituents, the solvent polarity, and the temperature. The presence of the electron-donating methyl group and the electron-withdrawing but polarizable iodine atom will subtly influence the electron density and basicity of the two nitrogen atoms, which in turn affects the relative stability of the two tautomeric forms. In the solid state, intermolecular interactions, particularly hydrogen bonding, will "lock" the molecule into one of the two tautomeric forms. mdpi.com

Tautomer NameChemical Structure
This compound
6-Iodo-5-methyl-1H-benzimidazole

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the molecular properties of benzimidazole (B57391) derivatives. researchgate.netacs.org These methods provide valuable insights into electronic structure, molecular geometry, and vibrational spectra, which are crucial for understanding the compound's reactivity and potential applications. researchgate.netresearchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of benzimidazole derivatives are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgscience.gov The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. science.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

In studies of related compounds, such as 4,5,6,7-tetrahalogeno-1H-benzimidazoles, the HOMO and LUMO are typically distributed over the benzimidazole ring, indicating this moiety's central role in the molecule's reactivity. nih.gov For 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), a compound with multiple iodine substituents, a narrow HOMO-LUMO gap has been noted, which correlates with its high potency as a protein kinase CK2 inhibitor. nih.govacs.org This suggests that the presence of iodine, an electron-donating halogen, can significantly influence the electronic properties and reactivity.

For 5-iodo-6-methyl-1H-benzimidazole, it can be hypothesized that the HOMO would be located on the benzimidazole ring, with potential contributions from the electron-donating iodo and methyl groups. The LUMO would also likely be centered on the heterocyclic ring system. The interplay between the electron-donating methyl group and the iodo substituent would modulate the HOMO-LUMO energy gap, thereby influencing its reactivity.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Benzimidazole Derivatives (Calculated via DFT).
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
4,5,6,7-tetrachloro-1H-benzimidazole---Data not available in provided search results
4,5,6,7-tetrabromo-1H-benzimidazole---Data not available in provided search results
4,5,6,7-tetraiodo-1H-benzimidazole--Relatively small gap acs.org

Molecular Geometry Optimization and Conformation Analysis

Theoretical geometry optimization using DFT methods is essential to determine the most stable three-dimensional structure of a molecule. researchgate.net For benzimidazole derivatives, the planarity of the benzimidazole ring system is a key feature. nih.gov In computational studies of 1-methyl-2-(2'-hydroxy-4'-chlorophenyl)benzimidazole, DFT calculations have shown good agreement between the optimized bond distances and angles and experimental X-ray diffraction data. researchgate.net

Conformational analysis, often performed through Potential Energy Surface (PES) scans, helps identify the most stable conformer of a molecule. researchgate.net For this compound, the orientation of the methyl and iodo substituents relative to the benzimidazole ring would be determined through such calculations. The planarity of the bicyclic core is expected to be maintained, with the substituents lying in or close to the plane of the ring.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations using DFT are a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov These calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov

A study on 5,6-dimethyl benzimidazole utilized DFT calculations (B3LYP/6-311G**) to compute its vibrational spectra, finding a close agreement with experimental FT-IR and FT-Raman data. nih.gov Similarly, for this compound, DFT calculations would be expected to provide a reliable prediction of its vibrational frequencies. Key vibrational modes would include the N-H stretching of the imidazole (B134444) ring, C-H stretching of the methyl group and the aromatic ring, and vibrations involving the carbon-iodine bond. The calculated spectra, when compared with experimental data, can confirm the molecular structure and provide insights into intramolecular interactions. researchgate.net

Reactivity Indices and Chemical Potential

DFT-based calculations can be used to determine various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. acs.org These indices are calculated from the HOMO and LUMO energies and include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Absolute Hardness (η): Measures the resistance to charge transfer.

Absolute Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. acs.org

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. acs.org

Studies on 4,5,6,7-tetrahalogeno-1H-benzimidazoles have shown that substitution with different halogens significantly affects these reactivity indices. acs.orgresearchgate.net For instance, the electrophilicity index was found to be high for these compounds, classifying them as strong electrophiles. researchgate.net It is anticipated that for this compound, the combination of the iodo and methyl groups would result in a unique set of reactivity indices, defining its specific chemical behavior.

Table 2: Calculated Reactivity Descriptors for Related Benzimidazole Derivatives.
CompoundElectronegativity (χ) (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)Reference
4,5,6,7-tetrachloro-1H-benzimidazole--1.823 researchgate.net
4,5,6,7-tetrabromo-1H-benzimidazole--1.765 researchgate.net
4,5,6,7-tetraiodo-1H-benzimidazole--1.667 researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.net In the context of medicinal chemistry, MD simulations are often employed to investigate the stability of a ligand-protein complex and to understand the nature of their interactions. researchgate.netnih.gov

While no specific MD simulation studies on this compound are reported, this technique is widely applied to other benzimidazole derivatives to explore their potential as therapeutic agents. researchgate.netresearchgate.net For example, MD simulations have been used to assess the stability of benzimidazole derivatives in the active site of enzymes like human triosephosphate isomerase. researchgate.net Such simulations can provide detailed information on hydrogen bonding, hydrophobic interactions, and conformational changes that occur upon binding. For this compound, MD simulations could be used to model its interaction with potential biological targets, providing insights into its binding mode and affinity.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development (Computational)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. researchgate.net For benzimidazole derivatives, SAR studies have revealed that substitutions at various positions on the benzimidazole ring, particularly at the N-1, C-2, C-5, and C-6 positions, can greatly influence their pharmacological properties. researchgate.net

Computational approaches play a crucial role in modern SAR and drug design. Pharmacophore modeling, a key computational technique, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.govceu.es These models can then be used to screen large compound libraries for new potential drug candidates.

For benzimidazole derivatives, pharmacophore models have been developed for various targets, such as E. coli DNA Gyrase B. nih.gov These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov In the case of this compound, the iodine atom could participate in halogen bonding, a significant interaction in ligand-protein binding, while the methyl group could contribute to hydrophobic interactions. A computational SAR and pharmacophore modeling study would be invaluable in elucidating the key structural features required for its biological activity and in guiding the design of more potent analogs. nih.govnih.gov

Molecular Docking Studies (e.g., Ligand-Protein Interactions, Target Identification)

While direct molecular docking studies specifically targeting this compound are not extensively documented in publicly available literature, a substantial body of research on structurally analogous benzimidazole derivatives provides critical insights into its potential ligand-protein interactions and therapeutic targets. Computational docking simulations for these related compounds have been instrumental in identifying key interactions within the binding sites of various enzymes and receptors, suggesting a broad range of biological activities. The influence of substituents at the 5- and 6-positions, including iodo and methyl groups, has been a particular focus of these investigations.

Inference from Iodo-Substituted Benzimidazole Analogues:

The presence of an iodine atom at the 5-position is a critical feature. Halogen bonding is a recognized non-covalent interaction that can significantly enhance binding affinity and specificity. Studies on iodo-substituted benzimidazoles have explored their interactions with several key protein targets.

For instance, research into polyhalogenated benzimidazoles has identified them as potent inhibitors of protein kinase CK2, a crucial enzyme in cell proliferation and survival. acs.orgunibs.it Molecular modeling of 4,5,6,7-tetraiodobenzimidazole (TIBI) showed that the bulky iodo-substituents effectively fill a hydrophobic pocket at the ATP-binding site of CK2. acs.orgunibs.it This suggests that the iodine atom of this compound could similarly engage in favorable hydrophobic and halogen-bonding interactions within kinase domains. Another study synthesized methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate, a microtubule-targeting agent, highlighting the utility of the iodo-benzimidazole scaffold in developing anticancer agents. nih.govnih.gov

Furthermore, in the context of antimicrobial research, a derivative, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole, was identified as a potent antifungal agent, particularly against Candida albicans and Saccharomyces cerevisiae. researchgate.net Docking studies on related benzimidazoles suggest various potential bacterial targets, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. mdpi.comnih.gov

DerivativeProtein TargetPDB IDKey Findings/InteractionsReported Affinity
4,5,6,7-Tetraiodobenzimidazole (TIBI)Protein Kinase CK2Not SpecifiedIodine atoms fill a hydrophobic pocket at the ATP-binding site. Inhibition is competitive with ATP. unibs.itKi = 23 nM unibs.it
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazoleNot Specified (Antifungal screen)Not SpecifiedIdentified as having high antifungal activity, suggesting strong interaction with fungal-specific targets. researchgate.netMIC = 0.313 µg/mL vs. C. albicans researchgate.net
Methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamateMicrotubulesNot SpecifiedDesigned as a microtubule-disrupting agent for potential imaging and radiotherapy. nih.govnih.govLC50 = 18.9 nM in BE cells nih.gov
2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole(p)ppGpp synthetases, FtsZ, Pyruvate Kinases (proposed)Not SpecifiedDemonstrated notable antimycobacterial activity. mdpi.comnih.govMIC data available mdpi.com

Inference from Methyl- and 5,6-Disubstituted Benzimidazole Analogues:

The methyl group at the 6-position, adjacent to the iodine, is expected to contribute to the molecule's interaction profile, primarily through hydrophobic and van der Waals forces. Research on 5,6-disubstituted and methyl-containing benzimidazoles has revealed their potential as inhibitors of a diverse array of enzymes.

A study on 5,6-dichloro-2-methyl-1H-benzimidazole derivatives identified them as potent urease inhibitors. nih.gov Docking simulations revealed that these compounds interact with the active site of the urease enzyme. nih.gov Similarly, a series of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole demonstrated even greater antifungal activity against C. albicans than its iodo-counterpart, suggesting that a methyl group at this position can be highly favorable for certain biological targets. researchgate.net

Computational studies on 2,5(6)-substituted benzimidazoles have identified them as promising inhibitors of E. coli DNA Gyrase B. nih.govulisboa.pt The substituents at the 5(6)-position were predicted to form key interactions with residues such as Asn46 and Asp73. nih.govulisboa.pt Other research has pointed to 2,5,6-trisubstituted benzimidazoles as inhibitors of the filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov In the realm of metabolic diseases, investigations into derivatives of Telmisartan, which features a benzimidazole core, showed that introducing lipophilic groups at positions 5 and 6 enhanced PPARγ activation. nih.gov This indicates that the iodo- and methyl- groups could potentially modulate nuclear receptor activity.

DerivativeProtein TargetPDB IDKey Findings/InteractionsReported Affinity
5,6-Dichloro-2-methyl-1H-benzimidazole derivativesJack bean UreaseNot SpecifiedDocked at the active site to explore binding interactions responsible for potent urease inhibition. nih.govIC50 up to 0.0294 µM nih.gov
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazoleNot Specified (Antifungal screen)Not SpecifiedShowed higher antifungal activity than the corresponding 5-iodo derivative against C. albicans. researchgate.netFour times more active than fluconazole (B54011) vs. C. albicans researchgate.net
2,5(6)-substituted benzimidazole derivativesE. coli DNA Gyrase BNot SpecifiedPredicted to interact with key residues Asn46, Asp73, and Asp173. nih.govulisboa.ptRanked by ChemScore nih.gov
2,5,6-Trisubstituted benzimidazolesFilamenting temperature-sensitive protein Z (FtsZ)Not SpecifiedIdentified as a target for antitubercular activity. nih.govNot Specified
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazoleBeta-Tubulin1SA0Showed optimal binding features compared to albendazole (B1665689). semanticscholar.org-8.50 Kcal/mol semanticscholar.org

Collectively, the molecular docking studies on these related structures suggest that this compound is a versatile scaffold. Its iodine atom could facilitate strong interactions, including halogen bonding, in hydrophobic pockets of targets like protein kinases, while the methyl group can enhance hydrophobic contacts, potentially tuning its activity and selectivity for enzymes like urease or various microbial targets.

Reactivity and Derivatization of 5 Iodo 6 Methyl 1h Benzimidazole

Electrophilic Aromatic Substitution Reactions

The benzimidazole (B57391) ring is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents. The methyl group at the 6-position is an activating group, while the iodine at the 5-position is a deactivating group. However, both are ortho-, para-directing. The imidazole (B134444) part of the benzimidazole ring system is electron-rich and can also influence the regioselectivity of these reactions.

For instance, the nitration of 5,6-dihydroimidazo[2,1-a]isoquinoline, a related heterocyclic system, with nitric and sulfuric acid results in substitution at the 2- and 8-positions, demonstrating the influence of the fused ring system on electrophilic attack. Similarly, electrophilic bromination of 5(6)-(formylamino)benzimidazole occurs regioselectively to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.si While specific studies on the electrophilic substitution of 5-iodo-6-methyl-1H-benzimidazole are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on benzimidazole derivatives suggest that reactions like nitration, halogenation, and sulfonation would likely occur at the 4- or 7-positions of the benzene (B151609) ring, influenced by the directing effects of the iodo and methyl groups.

Nucleophilic Substitution Reactions (especially involving the Iodine substituent)

The iodine atom at the 5-position of the benzimidazole ring is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from this starting material. The carbon-iodine bond can be cleaved and replaced by various nucleophiles, a common strategy for functionalizing aryl iodides.

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, these reactions can be facilitated under certain conditions or through metal catalysis. The presence of the benzimidazole ring can influence the reactivity of the C-I bond. For example, the iodine atom can be substituted by various nucleophiles to form new compounds. smolecule.com

Organometallic Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille, Suzuki-Miyaura) for Further Functionalization

The iodine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can be coupled with various terminal alkynes to introduce alkynyl groups at the 5-position. These reactions are typically carried out under mild conditions. wikipedia.org For example, 5-iodo-4-methoxy-2-pyridone derivatives have been successfully reacted with terminal alkynes under microwave-enhanced Sonogashira conditions. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction can be used to introduce alkenyl groups onto the benzimidazole core at the 5-position. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Microwave irradiation has been shown to accelerate Heck reactions, often with high yields. mdpi.comrsc.org

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca this compound can be coupled with various organotin reagents to introduce new alkyl, alkenyl, aryl, or alkynyl groups. The reaction involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org

Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction that involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide catalyzed by a palladium complex. arkat-usa.org This method is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org this compound can be efficiently coupled with a variety of aryl and heteroaryl boronic acids to generate 5-aryl- and 5-heteroaryl-6-methyl-1H-benzimidazoles. nih.govarkat-usa.org Microwave-assisted Suzuki-Miyaura reactions have been developed for the efficient synthesis of 2-(hetero)aryl benzimidazoles. arkat-usa.org

Table 1: Overview of Organometallic Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Functional Group
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalystAlkynyl
Heck AlkenePd catalyst, BaseAlkenyl
Stille OrganostannanePd catalystAlkyl, Alkenyl, Aryl, Alkynyl
Suzuki-Miyaura Organoboron CompoundPd catalyst, BaseAryl, Heteroaryl

Reactions at the Imidazole Nitrogen (N-alkylation, N-acylation)

The imidazole ring of this compound contains two nitrogen atoms, one of which (N-1) is part of a secondary amine-like N-H bond. This nitrogen is nucleophilic and can readily undergo reactions such as alkylation and acylation.

N-alkylation: The N-H proton is acidic and can be removed by a base to generate a benzimidazolide (B1237168) anion, which is a potent nucleophile. This anion can then react with various alkylating agents, such as alkyl halides, to form N-alkylated products. For example, treatment of an indolylbenzimidazole with sodium hydride followed by methyl iodide resulted in the N-methylated product in good yield. nih.gov Similarly, N-alkylation of benzimidazoles can be achieved using alkyl halides under basic conditions. neu.edu.tr

N-acylation: The imidazole nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. neu.edu.tr This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylbenzimidazole. These reactions are typically carried out in the absence of water to prevent hydrolysis of the acylating agent and potential cleavage of the imidazole ring. neu.edu.tr

Oxidation and Reduction Reactions

The this compound molecule has functional groups that can participate in oxidation and reduction reactions.

Oxidation: The benzimidazole ring itself can be synthesized through oxidative cyclization reactions. For example, o-phenylenediamines can react with aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to form the benzimidazole core. ias.ac.in While specific oxidation reactions of the pre-formed this compound are not detailed, the methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The iodine substituent on the benzimidazole ring can be removed via reductive dehalogenation. For instance, 5-iodo-1H-benzimidazole can react with zinc powder to produce the de-iodinated product in high yield. biosynth.com The nitro group of a precursor like 4-iodo-2-nitroaniline (B1312708) can be reduced to an amine using a catalyst like Raney nickel, a key step in the synthesis of the benzimidazole ring. google.com

Synthesis of Complex Analogues and Hybrid Molecules

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its ability to undergo various substitution and coupling reactions allows for its incorporation into larger, more intricate structures.

For example, a series of 5-substituted benzimidazole derivatives, including a 5-iodo derivative, were synthesized by condensing the corresponding diamine with a piperazine-containing ester. researchgate.net Furthermore, indole-benzimidazole hybrid molecules have been synthesized, demonstrating the utility of benzimidazoles in creating complex heterocyclic systems. ajol.info The synthesis of 2,5(6)-substituted benzimidazole derivatives as potential DNA gyrase B inhibitors has been achieved through palladium-catalyzed reactions on a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole core. nih.gov This highlights how the functionalization at the 5-position is crucial for developing new bioactive compounds.

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antiviral activities. d-nb.infosmolecule.comresearchgate.net The effectiveness of these compounds is often linked to their ability to interfere with essential microbial processes. pjmonline.orgnih.gov The presence of an electron-withdrawing iodine atom combined with a methyl group on the benzimidazole ring is anticipated to contribute to its antimicrobial efficacy. acgpubs.org

Studies on substituted benzimidazoles have demonstrated significant inhibitory activity against a range of pathogens. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Mycobacterium smegmatis, and the fungus Candida albicans. nih.gov The minimum inhibitory concentration (MIC) is a key measure of in vitro efficacy. While specific data for 5-Iodo-6-methyl-1H-benzimidazole is not detailed, related iodo- and methyl-substituted compounds provide insight into its potential activity. For example, some iodo-substituted coumarin-benzimidazole hybrids have shown significant activity against C. albicans. mdpi.com Similarly, fluorinated benzimidazoles with a methyl group at position 5 have shown enhanced antifungal activity against C. parapsilosis and good antibacterial activity against B. subtilis. acgpubs.org

In Vitro Efficacy (MIC in µg/mL) of Selected Benzimidazole Derivatives
Compound TypeStaphylococcus aureusMycobacterium smegmatisCandida albicansSource
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)-3.93.9 nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)&lt; 1-3.9 nih.gov
2-(m-fluorophenyl)-5-methylbenzimidazole (18)--3.91 acgpubs.org

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics and host immune responses. nih.govnih.govmdpi.com The search for agents that can inhibit biofilm formation is a critical area of antimicrobial research. nih.gov Benzimidazole derivatives have emerged as promising candidates for this purpose. nih.gov Studies have shown that certain benzimidazoles can effectively inhibit biofilm formation by multiple pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, on various surfaces. nih.gov For example, specific indolylbenzo[d]imidazoles have exhibited excellent antibiofilm activity, both by inhibiting the formation of new biofilms and by killing cells within mature biofilms of S. aureus. nih.gov Related iodo-indole compounds have also been shown to significantly inhibit biofilm formation and disperse preformed biofilms in multidrug-resistant Acinetobacter baumannii. semanticscholar.orgresearchgate.net

The antimicrobial effects of benzimidazole derivatives are attributed to their interaction with various essential biomolecular targets. nih.gov Several mechanisms have been proposed:

Enzyme Inhibition : A primary mechanism involves the inhibition of crucial bacterial enzymes. Benzimidazoles have been identified as inhibitors of DNA gyrase B, an enzyme that regulates the topological state of DNA during replication, making it a key antibacterial target. nih.govresearchgate.net Other research suggests that these compounds can inhibit pyruvate (B1213749) kinase, an essential enzyme for staphylococcal bacteria. nih.gov The inhibition of enzymes is a common mode of action for many drugs, including antibiotics that target processes like protein synthesis or cell wall formation. pioneerpublisher.com

DNA Interaction : Some benzimidazole derivatives are designed to bind to DNA, often in the minor groove, which can disrupt DNA replication and transcription processes. nih.gov

Microtubule Blockage : In fungi and other eukaryotes, benzimidazoles can act by inhibiting microtubule polymerization. nih.gov This disruption of the cytoskeleton interferes with cell division and other vital cellular functions.

FtsZ Protein Inhibition : The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division. nih.govscience.gov It has been proposed that 2,5,6-trisubstituted benzimidazoles target FtsZ, binding to its interdomain cleft, which disrupts its polymerization activity and ultimately inhibits bacterial cell division. nih.govscience.gov

Anticancer Activity Mechanisms

The benzimidazole scaffold is a key component in the development of new anticancer agents, with some derivatives demonstrating potent cytotoxicity against various cancer cell lines. ias.ac.innih.govresearchgate.net The inclusion of a methyl group at the 5(6)-position of the benzimidazole scaffold has been identified as a contributing factor to enhanced anticancer activity. ias.ac.in

Numerous studies have evaluated the in vitro antiproliferative activity of benzimidazole derivatives against a panel of human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). ias.ac.inrsc.org Research has shown that specific 2-phenylbenzimidazole (B57529) derivatives exhibit moderate to good cytotoxicity against these cell lines. rsc.org Structure-activity relationship (SAR) analyses indicate that the presence of a methyl group on the benzimidazole core, combined with electron-donating groups on an attached phenyl ring, significantly increases anticancer activity. ias.ac.in In contrast, electron-withdrawing groups tend to decrease this activity. ias.ac.in

In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Benzimidazole Derivatives
CompoundA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)Source
Compound 10 (Benzimidazole-1,3,4-oxadiazole derivative)3.311.18- nih.gov
Compound 13 (Benzimidazole-1,3,4-oxadiazole derivative)5.302.90- nih.gov
Compound 38 (2-phenylbenzimidazole derivative)4.47 µg/mL4.68 µg/mL5.50 µg/mL rsc.org

The anticancer effects of benzimidazoles are mediated through their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. Key targets include:

Protein Kinases : These enzymes are critical components of signaling pathways that regulate cell growth, progression, and survival. nih.gov Overexpression of certain kinases, such as the Epidermal Growth Factor Receptor (EGFR), can drive tumor growth. nih.gov Specific benzimidazole-based derivatives have been developed as potent inhibitors of EGFR kinase, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The development of drugs targeting protein kinases is a significant area of modern cancer therapy. drugbank.com

FtsZ Protein and DNA Gyrase B : While primarily known as antibacterial targets, FtsZ and DNA gyrase B also represent potential, though less conventional, targets in anticancer research due to the structural and functional similarities between prokaryotic and mitochondrial components. Some studies on benzimidazoles explore these targets in the context of broad biological activity. nih.govnih.gov

Microtubule Inhibition : A well-established anticancer mechanism for some benzimidazoles is the disruption of microtubule dynamics. nih.govnih.gov Similar to their antifungal action, these compounds can bind to tubulin, the building block of microtubules, preventing its polymerization. This leads to mitotic arrest and ultimately induces apoptosis in cancer cells. researchgate.netnih.gov

Anti-inflammatory and Analgesic Potential

Direct experimental studies detailing the anti-inflammatory and analgesic properties of this compound are not extensively documented. However, the broader class of benzimidazole derivatives has demonstrated significant potential in this area. researchgate.netmdpi.com Research on various substituted benzimidazoles indicates that the nature and position of substituents on the benzimidazole ring are crucial in determining their anti-inflammatory and analgesic efficacy. For instance, derivatives of benzimidazole have been shown to exhibit these properties, suggesting that the core structure is a valid pharmacophore for such activities. researchgate.net The specific contribution of the iodo and methyl groups at the 5- and 6-positions, respectively, to these activities would require dedicated investigation.

Enzyme Inhibition Studies

The benzimidazole framework is a well-established scaffold for the development of enzyme inhibitors, particularly targeting kinases and cholinesterases.

Cholinesterase: Benzimidazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. While specific data for this compound is not available, various analogues have shown inhibitory activity against these enzymes.

Kinase Inhibition (Pyruvate Kinase, Lck Kinase, JAK3): The inhibition of protein kinases is a key mechanism for many benzimidazole-based therapeutic agents.

Pyruvate Kinase: Certain benzimidazole-containing compounds have been identified as inhibitors of pyruvate kinase, an essential enzyme in bacterial metabolism. nih.gov

Lck Kinase: The lymphocyte-specific kinase (Lck) is a target for immunosuppressive agents. While direct inhibition by this compound has not been reported, other benzimidazole derivatives have been designed as Lck inhibitors. mdpi.com

JAK3: Janus kinase 3 (JAK3) is a crucial mediator of cytokine signaling in immune cells. The development of selective JAK3 inhibitors is a significant area of research for autoimmune diseases. Although specific inhibitory data for this compound against JAK3 is not available, the benzimidazole scaffold is utilized in the design of JAK inhibitors.

Interactions with Biomolecules

The biological effects of benzimidazole derivatives are often mediated by their direct interaction with essential biomolecules like nucleic acids and proteins.

Nucleic Acids: The planar structure of the benzimidazole ring allows it to intercalate between the base pairs of DNA, a mechanism that contributes to the anticancer and antimicrobial properties of some of its derivatives. nih.gov The substituents on the benzimidazole ring can influence the strength and mode of this binding.

Proteins: Benzimidazole derivatives interact with a wide range of proteins, primarily through hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net Preliminary data on the closely related 5-Iodo-2-methyl-1H-benzo[d]imidazole suggest it may interact effectively with certain protein targets, though further research is needed to elucidate these interactions fully. smolecule.com The nature of the substituents on the benzimidazole core is a key determinant of the binding affinity and selectivity towards specific proteins.

Structure-Activity Relationship (SAR) Insights Specific to this compound Derivatives

While specific SAR studies for this compound are not widely published, general principles derived from the study of other benzimidazole derivatives can provide valuable insights.

Influence of Iodine and Methyl Substituents on Biological Potency

The presence of halogen and methyl groups on the benzimidazole ring is known to significantly modulate biological activity.

Iodine Substituent: The iodine atom, being a halogen, is an electron-withdrawing group that can influence the electronic properties of the benzimidazole ring system. Its lipophilicity can also affect the compound's ability to cross cell membranes. In some classes of benzimidazole derivatives, the presence of an iodo group has been associated with potent biological activity. researchgate.net For example, 4,5,6,7-tetraiodo-1H-benzimidazole has been identified as a highly potent inhibitor of protein kinase CK2. acs.org

Methyl Substituent: The methyl group is an electron-donating group that can enhance the electron density of the benzimidazole ring. Its presence can also provide additional hydrophobic interactions with biological targets. In several series of benzimidazole derivatives, the introduction of a methyl group has been shown to enhance anticancer and kinase inhibitory activities. nih.govias.ac.in

Positional Isomer Effects

The relative positions of substituents on the benzimidazole ring can have a profound impact on biological activity. Studies on positional isomers of substituted benzimidazoles have shown that even a slight change in the substituent's location can lead to significant differences in potency and selectivity. nih.gov For example, in a series of oxazolidinone derivatives, the linear attachment of a benzotriazole (B28993) moiety resulted in greater potency compared to an angular attachment. nih.gov Therefore, the specific 5-iodo-6-methyl substitution pattern is expected to confer a unique biological activity profile compared to other possible positional isomers, such as 5-methyl-6-iodo-1H-benzimidazole or other disubstituted analogues.

Coordination Chemistry and Metal Complexes

5-Iodo-6-methyl-1H-benzimidazole as a Ligand

This compound functions as a versatile ligand in coordination chemistry, primarily through the nitrogen atoms of its imidazole (B134444) ring. mdpi.com The benzimidazole (B57391) nucleus possesses both an acidic N-H proton and a basic pyridinic nitrogen atom, allowing it to act as a neutral ligand or, upon deprotonation, as an anionic ligand. The presence of the electron-withdrawing iodine atom at the 5-position and the electron-donating methyl group at the 6-position influences the electron density on the coordinating nitrogen atoms, thereby affecting the stability and properties of the metal complexes formed.

The coordination of benzimidazole derivatives to metal ions is well-documented, with the ligand typically acting in a monodentate fashion through the imine nitrogen atom. mdpi.com However, bidentate and bridging coordination modes are also possible, leading to the formation of diverse and intricate molecular architectures, including mononuclear, binuclear, and polynuclear complexes. mdpi.comnih.gov The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthesis of Metal Complexes (e.g., with Co²⁺, Pd, Zn(II), Ni(II), Cu(II))

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Common methods include conventional heating under reflux and microwave-assisted synthesis, with the latter often providing advantages such as reduced reaction times and improved yields. nanobioletters.com

For instance, cobalt(II) complexes of alkylbenzimidazoles have been synthesized by reacting the corresponding ligand with a cobalt(II) salt in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net Similarly, palladium(II) complexes can be prepared through various methods, including the reaction of a palladium salt with the benzimidazole ligand. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have also been employed to functionalize benzimidazole derivatives, which can then be used to form palladium complexes. nih.gov

The synthesis of zinc(II) complexes often involves the reaction of a zinc salt, such as zinc acetate, with the benzimidazole ligand in a refluxing solvent like THF or toluene. acs.org Nickel(II) and copper(II) complexes with benzimidazole-derived ligands have also been extensively studied. mdpi.com The synthesis of these complexes typically involves mixing the metal salt with the ligand in a suitable solvent, sometimes with gentle heating, to facilitate complex formation. mdpi.comnih.gov The resulting complexes can be isolated as crystalline solids of various colors. nih.gov

Metal IonGeneral Synthetic ApproachReference
Co(II)Reaction of a Co(II) salt with the ligand in THF. researchgate.net
Pd(II)Reaction of a Pd(II) salt with the ligand; cross-coupling reactions. nih.govnih.gov
Zn(II)Reaction of a Zn(II) salt with the ligand in refluxing THF or toluene. acs.org
Ni(II)Mixing a Ni(II) salt with the ligand in a suitable solvent. mdpi.com
Cu(II)Mixing a Cu(II) salt with the ligand in a suitable solvent. mdpi.comnih.gov
This table provides a general overview of synthetic approaches and is not exhaustive.

Structural Characterization of Complexes

The structural elucidation of metal complexes of this compound and related compounds relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the benzimidazole ligand to the metal ion. A key diagnostic feature is the shift in the stretching vibration frequency of the C=N bond within the imidazole ring upon complexation. This band typically shifts to a different wavenumber in the spectrum of the complex compared to the free ligand, indicating the involvement of the imine nitrogen atom in coordination. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the benzimidazole ring upon complexation can elucidate the coordination mode and the geometry of the complex. nih.govresearchgate.net

Other Techniques: Other methods such as elemental analysis, mass spectrometry, and electronic spectroscopy (UV-Vis) are also routinely employed to characterize these complexes, providing information on their composition, molecular weight, and electronic properties. nih.govnanobioletters.com Thermal analysis techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes. nanobioletters.com

TechniqueInformation Obtained
Infrared (IR) SpectroscopyConfirms coordination through shifts in C=N stretching vibrations.
Nuclear Magnetic Resonance (NMR)Elucidates solution-state structure and coordination mode.
X-ray CrystallographyProvides definitive solid-state structure, including bond lengths and angles.
Elemental AnalysisDetermines the elemental composition of the complex.
Mass SpectrometryConfirms the molecular weight of the complex.
Electronic Spectroscopy (UV-Vis)Provides information on the electronic transitions and geometry.
Thermal Analysis (TGA)Determines the thermal stability of the complex.
This table summarizes the primary applications of various characterization techniques.

Potential Applications in Catalysis or Materials Science

Metal complexes of benzimidazole derivatives, including those related to this compound, have shown significant promise in the fields of catalysis and materials science.

Catalysis: The versatile coordination chemistry of benzimidazole ligands allows for the design of metal complexes with specific catalytic activities. For instance, palladium-benzimidazole complexes have been successfully employed as catalysts in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov These catalysts are often highly efficient and selective. Copper-benzimidazole complexes have also been investigated as catalysts for various oxidation reactions. nih.gov Nickel(II) complexes bearing benzimidazole-derived ligands have demonstrated catalytic activity in ethylene (B1197577) oligomerization. nih.gov The catalytic performance can be tuned by modifying the substituents on the benzimidazole ring and the nature of the metal center.

Applications in Materials Science

Use in Advanced Materials Development (e.g., electronic, optical properties)

The development of advanced materials with tailored electronic and optical properties is a cornerstone of modern technology. Benzimidazole (B57391) derivatives are increasingly being explored for these applications due to their inherent characteristics. While specific research on the electronic and optical properties of 5-Iodo-6-methyl-1H-benzimidazole is limited, the influence of its structural features can be inferred from studies on related compounds.

The benzimidazole scaffold is a key component in many organic materials designed for electronic applications. The fusion of a benzene (B151609) and an imidazole (B134444) ring creates a stable, aromatic system that can facilitate charge transport. The electronic properties of such compounds can be fine-tuned by the introduction of various substituents. The methyl group (-CH₃) at the 6-position in this compound is an electron-donating group, which can increase the electron density of the benzimidazole ring system. This enhanced electron density can influence the compound's conductivity and its potential use in organic semiconductors.

Conversely, the iodine atom at the 5-position is an electron-withdrawing group, which can create a dipole moment within the molecule. This push-pull electronic effect, arising from the presence of both electron-donating and electron-withdrawing groups, is a well-known strategy in the design of materials with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Theoretical studies on similar benzimidazole derivatives have shown that such substitutions can lead to significant first-order hyperpolarizability, a key parameter for NLO activity.

Furthermore, the presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex polymeric and dendritic structures with potentially enhanced electronic and optical properties. The ability of the benzimidazole core to form stable complexes with metal ions also suggests potential applications in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). The heavy atom effect of iodine could, in principle, promote intersystem crossing and enhance phosphorescence quantum yields.

Table 1: Potential Electronic and Optical Properties of this compound and Related Derivatives

PropertyPotential Influence of Structural MoietiesPotential Application
Electronic Properties The electron-donating methyl group and electron-withdrawing iodo group can create a "push-pull" system, potentially leading to interesting charge transfer characteristics. The benzimidazole core provides a rigid, planar structure conducive to π-stacking.Organic field-effect transistors (OFETs), organic photovoltaics (OPVs).
Optical Properties The push-pull nature of the substituents may result in significant second-order nonlinear optical (NLO) activity. The heavy iodine atom could enhance phosphorescence through the heavy-atom effect.Frequency doubling, optical switching, phosphorescent emitters in OLEDs.

Role in Corrosion Inhibition

The protection of metals from corrosion is a critical industrial challenge, and organic molecules, particularly those containing heteroatoms and aromatic rings, have been extensively studied as corrosion inhibitors. Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The benzimidazole ring, with its π-electrons and lone pair of electrons on the nitrogen atoms, can readily interact with the vacant d-orbitals of metal atoms. This interaction is further enhanced by the presence of substituents on the benzimidazole core.

Studies on various benzimidazole derivatives have demonstrated their effectiveness in inhibiting the corrosion of mild steel, carbon steel, and other alloys in acidic solutions. rsc.orgpeacta.orgrsc.org The inhibition efficiency is typically dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Polarization studies often reveal that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. peacta.orgrsc.org

The formation of a protective film by the inhibitor molecules on the metal surface has been confirmed by surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM). rsc.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. peacta.orgrsc.org

Table 2: Factors Influencing the Corrosion Inhibition Performance of Benzimidazole Derivatives

FactorInfluence on Inhibition
Concentration Inhibition efficiency generally increases with increasing inhibitor concentration up to a certain optimal value. peacta.org
Temperature Inhibition efficiency may decrease with increasing temperature, suggesting physisorption as a dominant mechanism. peacta.org
Molecular Structure The presence of electron-donating groups and heteroatoms enhances adsorption and inhibition efficiency. peacta.org
Nature of Metal The effectiveness of the inhibitor depends on the type of metal or alloy being protected.
Corrosive Medium The performance can vary significantly in different acidic or saline environments.

While direct experimental data for this compound as a corrosion inhibitor is not extensively documented in publicly available literature, its structural analogy to proven benzimidazole-based inhibitors strongly suggests its potential in this application.

Analytical Method Development for 5 Iodo 6 Methyl 1h Benzimidazole

Chromatographic Methods (HPLC, LC-MS)

Chromatographic techniques are paramount for the separation and quantification of 5-Iodo-6-methyl-1H-benzimidazole from complex mixtures, such as reaction intermediates and related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the purity assessment and quantification of benzimidazole (B57391) derivatives. For compounds structurally similar to this compound, reverse-phase HPLC is typically employed. A C18 column is often the stationary phase of choice, providing effective separation based on the compound's hydrophobicity.

A patent for the closely related compound, 5-iodo-2-methylbenzimidazole, utilized HPLC to confirm product purity. google.com Similarly, an established method for 5-methyl-1H-benzimidazole uses a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The benzimidazole ring system provides a strong chromophore, allowing for sensitive UV detection. For instance, the analysis of another benzimidazole derivative, mizolastine, was achieved with UV detection at 289 nm. asianpubs.org The validation of such HPLC methods typically demonstrates good linearity over a concentration range of 0.1 µg/mL to 0.1 mg/mL, with correlation coefficients (r²) exceeding 0.999. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Benzimidazole Derivatives
ParameterTypical ConditionReference
ColumnReverse-Phase C18 or Newcrom R1, (e.g., 4.6 x 250 mm, 5 µm) sielc.comnih.gov
Mobile PhaseAcetonitrile and Water with an acid modifier (e.g., Formic Acid or Phosphoric Acid) sielc.com
ElutionIsocratic or Gradient nih.gov
Flow Rate0.8 - 1.0 mL/min nih.gov
DetectionUV-Vis Detector (e.g., 254 nm, 280 nm, or λmax) asianpubs.orgnih.gov
Linearity Range0.1 µg/mL - 100 µg/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher selectivity and sensitivity, especially for trace-level analysis, LC is coupled with mass spectrometry. LC-MS/MS is a powerful technique for the determination of benzimidazole-based compounds and their potential impurities. bohrium.com Electrospray ionization (ESI) is a common ionization source used for these analyses, as it is suitable for the polar nature of many benzimidazole derivatives. nih.gov

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized and detected by the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This approach provides high specificity by monitoring a specific precursor-to-product ion transition. The development of such methods for potential genotoxic impurities in starting materials for active pharmaceutical ingredients highlights the sensitivity of the technique. bohrium.com For example, a method for analyzing benzimidazole residues in animal products achieved limits of detection (LOD) as low as 0.75 µg/kg.

Table 2: Typical LC-MS/MS Method Parameters for Benzimidazole Analysis
ParameterTypical SettingReference
ChromatographyReverse-Phase HPLC (as described above) bohrium.com
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
Mass AnalyzerTriple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) or Full Scan bohrium.com
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)

Spectroscopic Quantification Techniques

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds containing chromophores. The benzimidazole nucleus absorbs UV radiation, making this technique suitable for determining the concentration of this compound in solution.

The method involves measuring the absorbance of a solution at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. For various benzimidazole derivatives, λmax values are typically found in the range of 270-290 nm. asianpubs.orguchile.cl For example, a study on nitroarylbenzimidazole derivatives reported molar absorptivity values ranging from 15,900 to 26,173 L·mol⁻¹·cm⁻¹. uchile.cl The development of a spectrophotometric method requires establishing linearity by creating a calibration curve with standard solutions, which typically yields a high correlation coefficient. asianpubs.orgnih.gov This technique has been successfully applied to determine benzimidazole drugs in pharmaceutical formulations. asianpubs.orgekb.eg

Table 3: Representative Analytical Parameters from UV-Vis Spectrophotometric Methods for Benzimidazole Derivatives
Compound Typeλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Nitroarylbenzimidazoles253 - 270Not Specified15,900 - 25,887 uchile.cl
Mizolastine2895 - 15Not Specified asianpubs.org
Mebendazole (B1676124) (Indirect method)4285 - 308,437 ekb.eg
Hydrazone-benzimidazole complex with Bi³⁺2050.21 - 6.48Not Specified deswater.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance detection sensitivity and selectivity, particularly in chromatography and mass spectrometry. academicjournals.org

The secondary amine (N-H) in the imidazole (B134444) ring is a primary target for derivatization. Reagents that react with amines can be used to introduce a fluorescent tag or a moiety that improves ionization efficiency in mass spectrometry. Chemical derivatization can enhance LC/ESI-MS/MS detection by improving chromatographic separation and increasing ionization efficiency. academicjournals.org

An interesting strategy involves using the benzimidazole structure itself as a derivatizing agent. For instance, polysaccharides have been tagged with ortho-phenylene diamine (OPD) to form benzimidazole derivatives, which significantly enhances their signal in MALDI-TOF mass spectrometry. nih.gov While this is an inverse application, it demonstrates the favorable analytical properties of the benzimidazole moiety.

For direct analysis, pre-column derivatization can be applied. For example, derivatizing an iodide-containing compound to form 4-iodo-2,6-dimethylphenol (B87620) has been shown to be a suitable method for sensitive HPLC-UV detection. academicjournals.org Another approach is post-column derivatization, where the reagent is introduced after chromatographic separation but before detection. A novel post-column method using 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) has been shown to boost the detection sensitivity of hydroxyl metabolites in LC-MS, a strategy that could be applicable if metabolites of the target compound contain hydroxyl groups. nih.gov

Table 4: Potential Derivatization Strategies for Enhanced Detection
StrategyTarget Functional GroupReagent TypePurposeReference
Pre-column Fluorescence TaggingImidazole N-HDansyl Chloride, FluorescamineEnhance HPLC-Fluorescence detection academicjournals.org
Pre-column MS EnhancementImidazole N-HReagents adding a permanently charged groupImprove ESI-MS ionization efficiency academicjournals.org
Oxidative CouplingBenzimidazole RingPhenols/Anilines in presence of an oxidantForm colored products for spectrophotometry ekb.eg
Post-column DerivatizationPotential hydroxyl metabolitesBBII (2-(4-boronobenzyl) isoquinolin-2-ium bromide)Enhance LC-MS detection of metabolites nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for advancing the study of 5-Iodo-6-methyl-1H-benzimidazole and its analogues. While traditional methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with various reagents, are well-established, future research should focus on more innovative and sustainable approaches. smolecule.commdpi.com

Key areas for exploration include:

Greener Synthetic Methods: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of synthesis. mdpi.com This could involve microwave-assisted synthesis or the use of water as a solvent. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the use of modern cross-coupling techniques, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, for the functionalization of the benzimidazole core. nih.gov These methods offer a powerful toolkit for creating a diverse library of derivatives with tailored properties.

Photochemical Synthesis: Exploring visible-light-mediated reactions, which can offer rapid, low-cost, and catalyst-free pathways to complex benzimidazole structures. beilstein-journals.orgacs.org

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound to improve reaction efficiency, safety, and scalability.

Deeper Mechanistic Understanding of Biological Activities

While benzimidazoles are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects, the precise mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. researchgate.netias.ac.in A deeper mechanistic understanding is crucial for rational drug design and the identification of specific molecular targets.

Future research should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other biomolecules with which this compound and its active analogues interact.

Elucidate Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. researchgate.netias.ac.in This will help to pinpoint the key structural features responsible for its therapeutic effects. For instance, studies on related benzimidazoles have shown that the presence of a methyl group at the 5(6)-position can influence anticancer activity. ias.ac.in

Investigate Resistance Mechanisms: For derivatives showing antimicrobial or anticancer activity, it is vital to understand the potential mechanisms by which target cells might develop resistance.

Development of New Applications (e.g., Prodrugs, Diagnostic Agents)

The unique physicochemical properties of this compound, particularly the presence of an iodine atom, open up avenues for novel applications beyond direct therapeutic use.

Promising areas for development include:

Prodrug Design: Designing and synthesizing prodrugs of active this compound derivatives to improve their pharmacokinetic properties, such as solubility, bioavailability, and targeted delivery. The development of amino acid ester prodrugs of related benzimidazoles has shown promise as substrates for specific transporters. acs.org

Diagnostic Imaging Agents: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for use in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). Furthermore, the benzimidazole scaffold itself has been investigated for the development of Positron Emission Tomography (PET) radiotracers for imaging protein aggregates in neurodegenerative diseases. mdpi.com This suggests that radioiodinated this compound analogues could be explored as imaging agents for various diseases, including cancer and neurodegenerative disorders.

Advanced Computational Modeling and AI-driven Design

The integration of computational tools and artificial intelligence (AI) can significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold.

Future efforts in this area should focus on:

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on the known biological activities of benzimidazole derivatives to virtually screen large compound libraries and identify new potential drug candidates. nih.gov

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of this compound derivatives with their biological targets and employing molecular dynamics simulations to study the stability of these interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Building QSAR models to correlate the structural features of this compound analogues with their biological activities, providing valuable insights for the design of more potent compounds.

AI-Powered de novo Drug Design: Utilizing machine learning and deep learning algorithms to generate novel benzimidazole structures with desired pharmacological profiles.

Comparative Studies with Analogues

To fully appreciate the unique properties of this compound, it is essential to conduct comprehensive comparative studies with its structural analogues.

These studies should involve:

Halogenated Analogues: Systematically replacing the iodine atom with other halogens (fluorine, chlorine, bromine) to investigate the influence of the halogen on the compound's physicochemical properties and biological activity. Studies on other halogenated benzimidazoles have shown that the nature of the halogen can significantly impact potency. nih.gov

Positional Isomers: Synthesizing and evaluating other positional isomers of iodo-methyl-1H-benzimidazole to understand the importance of the substitution pattern on the benzene (B151609) ring.

Analogues with Different Substituents: Replacing the methyl group with other alkyl or functional groups to explore a wider chemical space and potentially discover derivatives with improved or novel biological activities. Comparative studies on benzimidazole and benzothiazole (B30560) derivatives have highlighted the importance of substituents at various positions for biological activity. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new and effective therapeutic and diagnostic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-6-methyl-1H-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with appropriate iodinated precursors. For example, substituting 4-methyl-1H-imidazole-5-carbaldehyde with iodine sources under acidic conditions (e.g., HCl/EtOH) can yield the target compound. Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) are critical for achieving yields >80% . Characterization via 1^1H/13^13C NMR and HRMS is essential to confirm purity and structure .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer :

  • 1^1H NMR : The methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the iodine substituent deshields adjacent protons, shifting aromatic protons to δ 7.5–8.5 ppm.
  • IR : Stretching vibrations for C-I (~500–600 cm1^{-1}) and C-N (~1250 cm1^{-1}) confirm functional groups.
  • Comparative analysis with non-iodinated analogs (e.g., 5-methylbenzimidazole) highlights electronic effects of iodine .

Q. What are the standard protocols for crystallizing this compound, and how is crystal quality assessed?

  • Methodological Answer : Slow evaporation from polar solvents (e.g., DMSO/EtOH mixtures) at 25°C promotes single-crystal growth. X-ray diffraction (XRD) with SHELXL refinement (e.g., space group P21/cP2_1/c) validates lattice parameters. Crystal quality is assessed via R-factor (<0.05) and electron density maps to exclude disorder .

Advanced Research Questions

Q. How can SHELXL be used to resolve structural ambiguities in this compound, such as disorder in the iodine substituent?

  • Methodological Answer : SHELXL’s PART and SUMP commands partition disordered atoms (e.g., iodine occupying multiple sites). Anisotropic refinement with ISOR restraints stabilizes thermal parameters. High-resolution data (<1.0 Å) and TWIN/BASF commands address twinning, common in halogenated compounds .

Q. What computational strategies (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes geometry and calculates frontier orbitals (HOMO/LUMO). Iodine’s electron-withdrawing effect reduces HOMO energy (−6.2 eV), increasing electrophilicity. Solvent effects (PCM model) refine dipole moments and polarizability for reactivity predictions .

Q. How do structural modifications (e.g., substituent position) affect the bioactivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Iodine at C5 : Enhances halogen bonding with biological targets (e.g., kinases).
  • Methyl at C6 : Improves lipophilicity (logP ~2.8), enhancing membrane permeability.
    Bioactivity assays (e.g., MIC for antimicrobial activity) coupled with molecular docking (AutoDock Vina) validate target interactions .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from substituent effects or assay conditions. For example:

  • Variability in antimicrobial activity : Test under standardized CLSI guidelines with controlled pH and inoculum size.
  • Conflicting IC50_{50} values : Validate purity via HPLC (>95%) and use isogenic cell lines to exclude genetic variability. Meta-analysis of time-dependent effects (e.g., 1-week vs. 1-year exposure) clarifies long-term toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.